molecular formula C11H21NO3 B142201 Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate CAS No. 128561-91-1

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate

Cat. No. B142201
M. Wt: 215.29 g/mol
InChI Key: KDESMDPQVDNIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EPMC is a piperidine derivative that has been studied for its pharmacological properties, including its ability to act as an analgesic and anesthetic. In

Mechanism Of Action

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate acts by blocking sodium channels in the nervous system, which prevents the transmission of pain signals. Specifically, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate blocks the voltage-gated sodium channels that are responsible for the initiation and propagation of action potentials in neurons. This mechanism of action is similar to other commonly used local anesthetics, such as lidocaine.

Biochemical And Physiological Effects

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In animal models, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to reduce pain sensitivity and increase pain threshold. It has also been shown to have a neuroprotective effect, as it can reduce the damage caused by ischemia-reperfusion injury in the brain. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have anti-inflammatory effects, as it can reduce the production of inflammatory cytokines in response to injury or infection.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its ability to act as a local anesthetic, which can be useful in studies involving pain sensitivity or nociception. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a low toxicity profile, which makes it a safer alternative to other commonly used anesthetics. However, one limitation of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate. One area of interest is the development of new formulations or delivery methods for Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate that could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate and its potential use in the treatment of neuropathic pain and other conditions. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in humans.

Synthesis Methods

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of piperidine with ethyl 2-bromoacetoacetate in the presence of a base. The resulting product is then subjected to further reactions, including the addition of ethyl iodide and sodium ethoxide, to yield the final product, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate.

Scientific Research Applications

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been studied for its potential use as an analgesic and anesthetic in the medical field. It has been shown to have a similar mechanism of action to other commonly used anesthetics, such as lidocaine, by blocking sodium channels in the nervous system. Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.

properties

CAS RN

128561-91-1

Product Name

Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-4-14-10-8-6-7-9(3)12(10)11(13)15-5-2/h9-10H,4-8H2,1-3H3

InChI Key

KDESMDPQVDNIAH-UHFFFAOYSA-N

SMILES

CCOC1CCCC(N1C(=O)OCC)C

Canonical SMILES

CCOC1CCCC(N1C(=O)OCC)C

synonyms

1-Piperidinecarboxylicacid,2-ethoxy-6-methyl-,ethylester(9CI)

Origin of Product

United States

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